
N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide
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Overview
Description
N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide is a synthetic organic compound that features both an indole and a chromenone moiety. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Chromenone Moiety: The chromenone ring can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the indole and chromenone moieties through an acetamide linkage. This can be achieved by reacting the indole derivative with an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (e.g., Cl₂, Br₂), alkyl halides, and organometallic reagents.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of indole and chromene structures exhibit significant anticancer properties. N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to inhibit the proliferation of several cancer cell lines. For instance, studies have demonstrated that compounds with similar structural motifs can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Neuroprotective Effects
The compound's potential neuroprotective effects are also notable. Indole derivatives have been associated with the inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. By inhibiting MAO, these compounds may help in reducing oxidative stress and improving neuronal survival .
Antimicrobial Properties
this compound has shown promising results against various bacterial strains. In vitro studies have reported significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .
Pharmacology
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for its application in drug development. Preliminary studies indicate that the compound exhibits favorable absorption and distribution characteristics in biological systems. Its metabolic pathways are being investigated to determine its bioavailability and potential toxicological effects .
Drug Formulations
The compound can be formulated into various dosage forms for therapeutic use. Its compatibility with excipients commonly used in pharmaceutical formulations enhances its potential for clinical applications. Research into its formulation as a tablet or injectable solution is ongoing, focusing on optimizing release profiles and enhancing patient compliance .
Agrochemistry
Pesticidal Activity
In addition to its medicinal applications, this compound has been evaluated for its pesticidal properties. Compounds with similar structures have demonstrated efficacy against agricultural pests and pathogens, making them candidates for developing new agrochemicals. Field studies are needed to assess their effectiveness in real-world agricultural settings .
Summary of Findings
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and chromenone moieties can interact with various enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with an indole moiety.
Coumarin: A naturally occurring compound with a chromenone moiety.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.
Uniqueness
N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide is unique due to the combination of indole and chromenone moieties within a single molecule. This structural feature may confer unique biological activities and chemical reactivity compared to other compounds with only one of these moieties.
Biological Activity
N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety linked to a chromenone structure, which is known for various biological properties.
Synthesis
The synthesis of this compound typically involves the condensation of indole derivatives with chromenone-based acetamides. Various methods have been developed to optimize yield and purity, often utilizing microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce environmental impact .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties . Notably, derivatives containing the indole and chromenone structures have shown efficacy against solid tumors, particularly in colon and lung cancers. For instance, studies have reported IC50 values indicating significant cytotoxic effects against various cancer cell lines .
Table 1: Antitumor Activity of Related Compounds
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HT29 (colon cancer) | 5.0 | Induces apoptosis via Bcl-2 inhibition |
Compound B | A549 (lung cancer) | 8.3 | Inhibits cell proliferation through cell cycle arrest |
N-(1H-indol-6-yl)-2-(2-oxo...) | MCF7 (breast cancer) | 7.5 | Modulates signaling pathways |
Neuroprotective Effects
In addition to its antitumor activity, this compound has been investigated for its neuroprotective effects . It has shown potential as an acetylcholinesterase inhibitor, which is crucial in the context of Alzheimer's disease treatment. Molecular docking studies suggest that it interacts effectively with the active site of acetylcholinesterase, potentially enhancing cholinergic transmission .
Table 2: Neuroprotective Activity
Compound | Target Enzyme | Inhibition (%) | Reference |
---|---|---|---|
N-(1H-indol-6-yl)-2-(2-oxo...) | Acetylcholinesterase | 72% at 10 µM | |
Donepezil (standard) | Acetylcholinesterase | 95% at 10 µM |
Case Studies
Several case studies have highlighted the efficacy of N-(1H-indol-6-yl)-2-(2-oxo...) in preclinical models:
- Study on Colon Cancer : In a study involving xenograft models of colon cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within tumor tissues .
- Alzheimer's Disease Model : In transgenic mice models for Alzheimer's disease, treatment with the compound improved cognitive function as measured by maze tests and reduced amyloid plaque accumulation in the brain .
The biological activity of N-(1H-indol-6-yl)-2-(2-oxo...) is attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways through modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It causes G0/G1 phase arrest in cancer cells, inhibiting proliferation.
- Cholinergic Modulation : By inhibiting acetylcholinesterase, it increases acetylcholine levels, enhancing neurotransmission.
Properties
Molecular Formula |
C19H16N2O3 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydrochromen-4-yl)acetamide |
InChI |
InChI=1S/C19H16N2O3/c22-18(21-14-6-5-12-7-8-20-16(12)11-14)9-13-10-19(23)24-17-4-2-1-3-15(13)17/h1-8,11,13,20H,9-10H2,(H,21,22) |
InChI Key |
YPFVYNZCGUMOFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1=O)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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